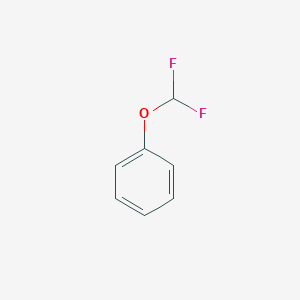

(Difluoromethoxy)benzene

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (difluoromethoxy)benzene typically involves the reaction of a suitable benzene derivative with a difluoromethylating agent. One common method is the palladium-catalyzed direct arylation of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes . This method employs a palladium catalyst and an inexpensive base such as potassium acetate, resulting in high yields of the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher efficiency and yield. The use of robust catalysts and reaction conditions that minimize side products is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions: (Difluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The difluoromethoxy group can participate in nucleophilic substitution reactions, often facilitated by the presence of a strong base or catalyst.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are commonly used to introduce other functional groups onto the benzene ring.

Common Reagents and Conditions:

Palladium Catalysts: Used in cross-coupling and direct arylation reactions.

Strong Bases: Such as potassium acetate, used to facilitate substitution reactions.

Oxidizing and Reducing Agents: Employed in oxidation and reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted benzene derivatives .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Research indicates that (difluoromethoxy)benzene derivatives can induce apoptosis in cancer cells. A study published in the Journal of Medicinal Chemistry demonstrated significant cytotoxicity against breast cancer cells (MCF-7), suggesting its potential as an anticancer agent.

- Antimicrobial Properties : Preliminary studies have shown that this compound exhibits notable antibacterial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics.

2. Material Science

- The compound serves as a building block for synthesizing advanced materials with unique electronic or optical properties. Its difluoromethoxy groups enhance lipophilicity and stability, making it valuable for developing fluorinated compounds used in electronics and coatings .

3. Chemical Biology

- This compound is utilized in studying biological pathways due to its ability to interact with specific biomolecules. Its structural characteristics allow it to serve as a probe for enzyme interactions and metabolic pathways.

Case Study 1: Anticancer Activity

A study explored the structure-activity relationship (SAR) of difluoromethoxy-substituted compounds against cancer cell lines. The results indicated that 1,3-bisthis compound demonstrated significant cytotoxicity against MCF-7 cells, with effective inhibition of cell proliferation.

Case Study 2: Antimicrobial Evaluation

In another investigation focusing on antimicrobial activity, this compound was tested against various bacterial strains. The compound exhibited strong antibacterial properties, particularly against Staphylococcus aureus and E. coli, highlighting its potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism by which (difluoromethoxy)benzene exerts its effects depends on its specific application. In pharmaceuticals, it often acts by interacting with specific molecular targets, such as enzymes or receptors, leading to the desired therapeutic effect . The difluoromethoxy group can enhance the compound’s stability and bioavailability, making it more effective in its intended application .

Comparison with Similar Compounds

Trifluoromethoxybenzene: Similar in structure but with a trifluoromethoxy group (-OCF3) instead of a difluoromethoxy group.

Difluoromethoxylated Ketones: These compounds contain a difluoromethoxy group attached to a ketone, offering different reactivity and applications.

Uniqueness: (Difluoromethoxy)benzene is unique due to its specific chemical properties conferred by the difluoromethoxy group. This group enhances the compound’s stability, lipophilicity, and ability to participate in various chemical reactions, making it valuable in diverse scientific and industrial applications .

Biological Activity

(Difluoromethoxy)benzene, also known as 4-(difluoromethoxy)benzene or 1,3-bisthis compound, is an organic compound characterized by the presence of difluoromethoxy groups attached to a benzene ring. This compound has garnered attention in various scientific fields due to its unique chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- Molecular Formula : CHFO

- Molecular Weight : 162.12 g/mol

The difluoromethoxy group enhances the compound's ability to penetrate biological membranes, while the presence of amino groups can facilitate hydrogen bonding with biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group increases membrane permeability, enabling the compound to reach intracellular sites where it can exert its effects. The amino groups present in the structure allow for the formation of hydrogen bonds with active sites on target molecules, modulating their activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Activity : Studies have demonstrated that this compound can inhibit inflammatory pathways by interacting with specific enzymes involved in the inflammatory response.

- Anticancer Properties : Preliminary data suggest that this compound may possess anticancer activity through its modulation of receptor signaling pathways and inhibition of tumor cell proliferation.

- Biochemical Probes : Due to its ability to interact with various biological molecules, this compound is being explored as a biochemical probe in drug development .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound and its derivatives. Below are notable findings:

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX-2 enzyme activity | |

| Anticancer | Reduced proliferation in cancer cell lines | |

| Enzyme Interaction | Modulation of enzyme activity in metabolic pathways |

Case Study: Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of this compound for evaluating their anti-tuberculosis activity. The synthesized compounds were tested against Mycobacterium tuberculosis, showing promising results with several derivatives exhibiting low cytotoxicity against mammalian VERO cells while maintaining significant antibacterial activity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Amino-5-(difluoromethoxy)-3-methylbenzoic acid | Contains amino groups; potential for hydrogen bonding | Moderate anti-inflammatory |

| 4-(Difluoromethoxy)-2-nitroaniline | Nitro group may enhance reactivity | Anticancer potential |

| 2-Amino-5-(difluoromethoxy)benzoic acid | Similar structure but varied functional groups | Variable biological effects |

Q & A

Q. Basic Synthesis and Optimization

Q: What are the optimal reaction conditions for synthesizing (difluoromethoxy)benzene derivatives, and how can purity be ensured? A: Synthesis typically involves nucleophilic substitution or condensation reactions. For example, benzoimidazole derivatives with difluoromethoxy groups are synthesized using dry DMF as a solvent at 120°C under nitrogen for 18 hours, followed by purification via column chromatography . Purity is confirmed through elemental analysis (±0.4% tolerance) and mass spectrometry (MS) to validate molecular ions (e.g., [M+H]+ peaks). Reaction optimization may require adjusting stoichiometry (e.g., 1:1 aldehyde-to-amine ratio) and using sodium metabisulfite as a catalyst .

Q. Structural Characterization Techniques

Q: Which analytical methods are most reliable for confirming the structure of this compound derivatives? A: Multinuclear NMR spectroscopy (1H, 13C, and 19F) is critical. For instance, 1H-NMR resolves aromatic protons (δ 6.8–7.2 ppm), while 19F-NMR identifies difluoromethoxy groups (δ -40 to -50 ppm) . IR spectroscopy verifies functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹). High-resolution MS (HRMS) and elemental analysis (C, H, N within ±0.3%) provide complementary validation .

Q. Advanced Computational Analysis

Q: How can computational methods like HOMO-LUMO analysis predict the reactivity of this compound? A: Density functional theory (DFT) calculates frontier molecular orbitals to assess electronic properties. For 2,4-difluoromethoxy benzene, a HOMO-LUMO gap of ~4.5 eV indicates moderate electrophilicity, guiding predictions in nucleophilic aromatic substitution reactions . Solvent effects (e.g., polar aprotic vs. protic) are modeled using COSMO-RS to refine reaction pathways .

Q. Resolving Data Contradictions

Q: How should researchers address discrepancies in reported reaction yields or spectral data for this compound derivatives? A: Systematic validation is required:

- Replicate conditions : Ensure identical reagents (e.g., anhydrous DMF), temperatures, and inert atmospheres .

- Cross-validate spectra : Compare NMR chemical shifts with databases (e.g., SDBS or PubChem) .

- Troubleshoot impurities : Use preparative HPLC or recrystallization to isolate byproducts (e.g., brominated side products in ) .

Q. Reactivity in Biochemical Systems

Q: What role does this compound play in probing enzymatic activity, and how is its stability assessed? A: It serves as a fluorinated substrate analog in enzyme assays. For example, in toluene dioxygenase studies, its stability under physiological conditions (pH 7.4, 37°C) is monitored via LC-MS over 24 hours to detect degradation products (e.g., defluorinated metabolites) . Control experiments with deuterated solvents (e.g., CDCl3) confirm non-enzymatic hydrolysis .

Q. Mechanistic Studies in Substitution Reactions

Q: How do substituents on the benzene ring influence the reactivity of this compound in electrophilic aromatic substitution (EAS)? A: Electron-withdrawing groups (e.g., nitro in 2-nitro-4-(trifluoromethoxy)benzene) deactivate the ring, directing EAS to meta positions. Kinetic studies using UV-Vis spectroscopy track reaction rates (e.g., nitration at 0°C vs. 25°C) . Isotopic labeling (e.g., 18O in methoxy groups) clarifies mechanistic pathways .

Q. Safety and Handling in Advanced Research

Q: What precautions are necessary when handling brominated this compound derivatives? A: Use PPE (nitrile gloves, safety goggles) and work in a fume hood. Brominated analogs (e.g., 4-(bromomethyl)-1-(difluoromethoxy)benzene) require inert storage (argon, -20°C) to prevent radical-mediated degradation . Waste must be neutralized with sodium bicarbonate before disposal .

Q. Comparative Studies with Fluorinated Analogs

Q: How do trifluoromethoxy and difluoromethoxy substituents differ in their electronic effects on benzene rings? A: Trifluoromethoxy is stronger electron-withdrawing (σm = 0.45 vs. σm = 0.34 for difluoromethoxy), altering reaction regioselectivity. Hammett plots derived from substituent constants predict reactivity trends in SNAr reactions .

Properties

IUPAC Name |

difluoromethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c8-7(9)10-6-4-2-1-3-5-6/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMVBQQAXGZVBFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196623 | |

| Record name | alpha,alpha-Difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458-92-4 | |

| Record name | (Difluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=458-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,alpha-Difluoroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000458924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 458-92-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha,alpha-Difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α-difluoroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Difluoromethoxy)benzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF5S75R3NF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.